

3-(3-Methoxyphenyl)pyridine physicochemical properties

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Compound of Interest

Compound Name: 3-(3-Methoxyphenyl)pyridine

Cat. No.: B1364921

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An In-depth Technical Guide to the Physicochemical Properties of **3-(3-Methoxyphenyl)pyridine**

Introduction

3-(3-Methoxyphenyl)pyridine is a bi-aryl heterocyclic compound featuring a pyridine ring linked to a methoxyphenyl group at the 3-position. This structural motif is of significant interest to researchers in medicinal chemistry and materials science. As an analogue of various biologically active compounds, it serves as a crucial intermediate and a foundational scaffold for the synthesis of novel molecules with potential therapeutic applications.^[1] The unique arrangement of its aromatic systems and the presence of a basic nitrogen atom and an ether linkage bestow upon it a specific set of physicochemical properties that are critical for its application in drug design, synthesis, and formulation.

Understanding these core properties is not merely an academic exercise; it is the cornerstone of rational drug development. Properties such as solubility, lipophilicity (LogP), and ionization constant (pKa) directly govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the essential physicochemical characteristics of **3-(3-Methoxyphenyl)pyridine**, offering field-proven insights and methodologies for its analysis and handling.

Core Physicochemical & Structural Properties

The fundamental identity and physical nature of a compound are defined by its core properties. For **3-(3-Methoxyphenyl)pyridine**, these have been determined through a combination of experimental measurements and predictive modeling.

Structural and Molecular Data

The molecule consists of a pyridine ring substituted at the 3-position with a phenyl ring, which is itself substituted at its 3-position (meta) with a methoxy group (-OCH₃).

Caption: Key structural features of **3-(3-Methoxyphenyl)pyridine**.

Summary of Physicochemical Properties

The following table summarizes the key quantitative data for **3-(3-Methoxyphenyl)pyridine**. These values are essential for planning synthetic reactions, purification processes, and formulation studies.

Property	Value	Source
CAS Number	4373-67-5	[2]
Molecular Formula	C ₁₂ H ₁₁ NO	[1][2]
Molecular Weight	185.22 g/mol	[1][2]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	119-120 °C	[2]
Boiling Point	97-105 °C (at 0.05 Torr)	[2]
Density (Predicted)	1.077 ± 0.06 g/cm ³	[2]
pKa (Predicted)	4.62 ± 0.11	[2]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of **3-(3-Methoxyphenyl)pyridine** is a critical step in any research workflow. This is typically achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, typically in the range of 7.0-8.8 ppm. The methoxy group protons will appear as a sharp singlet, integrating to three protons, around 3.8 ppm. The specific splitting patterns (coupling) of the aromatic protons provide definitive information about the substitution pattern.
- ^{13}C NMR: The carbon NMR spectrum will display 12 distinct signals corresponding to each carbon atom in the molecule. The carbon of the methoxy group is expected around 55 ppm, while the aromatic carbons will resonate in the 110-160 ppm region.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide fragmentation data to support structural assignment.

- Rationale: In electron ionization (EI) mode, the primary peak of interest would be the molecular ion (M^+) at an m/z value corresponding to the molecular weight (185.22). High-resolution mass spectrometry (HRMS) would confirm the elemental composition ($\text{C}_{12}\text{H}_{11}\text{NO}$) with high accuracy. For related pyridine compounds, GC-MS data is often available in public databases.[4][5]

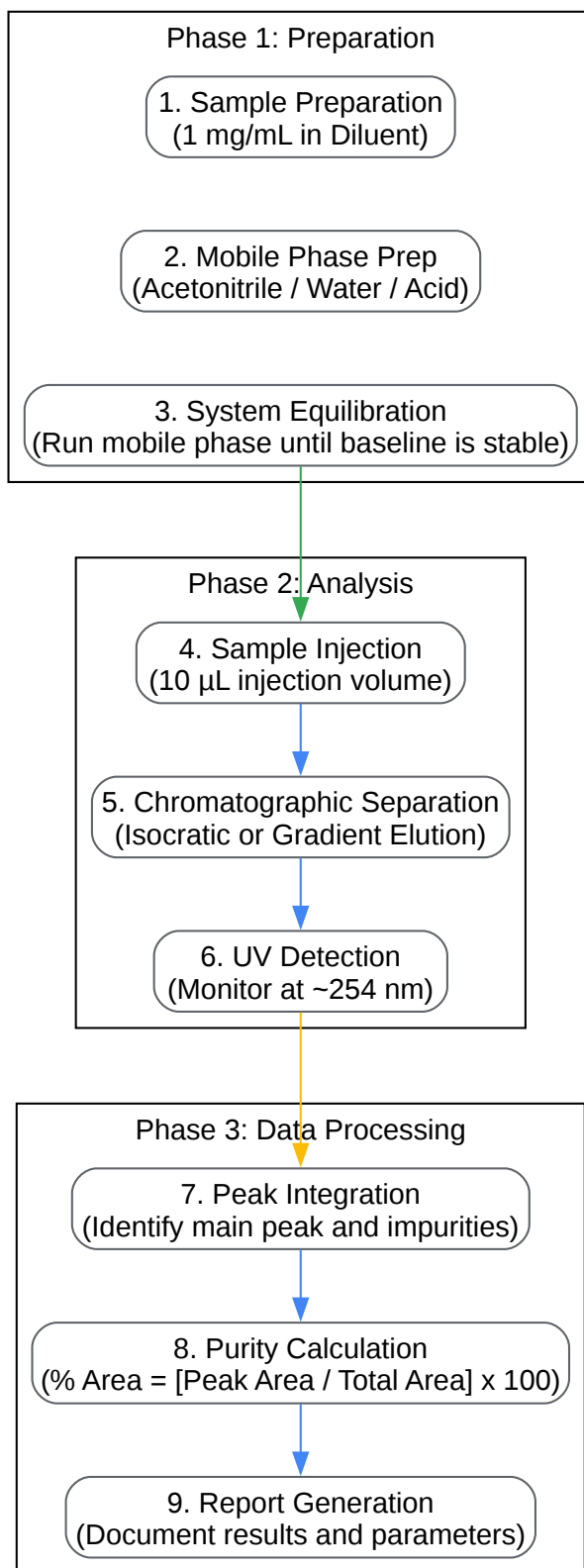
High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for determining the purity of a compound. The choice of method is dictated by the molecule's polarity.

- Causality behind Method Choice: Given its aromatic nature and moderate polarity, Reverse-Phase HPLC (RP-HPLC) is the most suitable technique.[6] A C18 (octadecyl) stationary phase provides sufficient hydrophobic interaction to retain the molecule, while a mobile phase of acetonitrile and water allows for efficient elution. The addition of an acid like formic or phosphoric acid to the mobile phase is crucial; it protonates the basic pyridine nitrogen, ensuring a consistent ionization state and leading to sharp, symmetrical peaks.[6][7]

Experimental Protocol: Purity Assessment by RP-HPLC

This protocol describes a self-validating system for the routine purity analysis of **3-(3-Methoxyphenyl)pyridine**.



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Caption: Standard workflow for purity analysis via RP-HPLC.

Step-by-Step Methodology

- Instrumentation and Columns:
 - HPLC System: An Agilent 1260 Infinity II or equivalent system with a UV detector.
 - Column: LiChrosorb 100 RP-18 (250 x 4.0 mm, 5 µm particle size) or equivalent C18 column.^{[8][9]}
- Reagents and Solutions:
 - Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
 - Diluent: 50:50 (v/v) Acetonitrile:Water.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Elution: Isocratic, 60% Mobile Phase B.
 - Column Temperature: 30 °C.
 - Detection Wavelength: 254 nm.
 - Injection Volume: 10 µL.
- Sample Preparation:
 - Accurately weigh approximately 10 mg of **3-(3-Methoxyphenyl)pyridine**.
 - Dissolve in 10.0 mL of Diluent to achieve a final concentration of 1 mg/mL.
 - Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.
- Data Analysis:

- Integrate all peaks in the chromatogram.
- Calculate the purity by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Solubility & Lipophilicity

Solubility Profile

As a crystalline solid with significant aromatic character, **3-(3-Methoxyphenyl)pyridine** exhibits low solubility in aqueous media.^[1] However, it demonstrates moderate to high solubility in common organic solvents such as ethanol, methanol, and dichloromethane.^[1] This profile is typical for drug-like molecules and is a key consideration for solvent selection during synthesis, purification, and formulation.

The solubility is pH-dependent due to the basic pyridine nitrogen (predicted $pK_a \approx 4.62$).^[2] In acidic conditions ($pH < 4$), the nitrogen atom becomes protonated, forming a pyridinium salt. This salt form is significantly more water-soluble than the neutral free base. This property is often exploited in drug development to create aqueous formulations of basic compounds.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, or "oil-loving" character. It is a critical parameter in predicting a drug's ability to cross biological membranes. While an experimental LogP value is not readily available in the cited literature, a predicted value can be estimated. For the related isomer 2-(3-Methoxyphenyl)pyridine, the predicted XLogP3 is 2.6, suggesting moderate lipophilicity.^[5] A similar value would be expected for the 3,3'-isomer. This places it in a favorable range for many drug targets, balancing aqueous solubility with the ability to penetrate lipid bilayers.

Reactivity and Stability

- Reactivity: The molecule possesses two primary sites of reactivity.
 - Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. It can react with electrophiles, such as alkyl halides, to form quaternary pyridinium salts.^[1] It also serves as the coordination site for metal catalysts.

- Aromatic Rings: Both the pyridine and phenyl rings can undergo electrophilic aromatic substitution, although the pyridine ring is generally deactivated towards this type of reaction. The methoxy group on the phenyl ring is an activating, ortho-, para-directing group for electrophilic substitution. The molecule is also a suitable substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, which are commonly used to build more complex molecular architectures.[1][10]
- Stability: **3-(3-Methoxyphenyl)pyridine** is a stable compound under standard laboratory conditions. It should be stored in a well-sealed container at room temperature, protected from light and moisture, to prevent degradation.[2] The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr).

Conclusion

3-(3-Methoxyphenyl)pyridine is a stable, crystalline solid with physicochemical properties that make it a valuable building block in medicinal chemistry. Its moderate lipophilicity, pH-dependent solubility, and well-defined reactive sites provide a versatile platform for synthetic elaboration. The analytical methodologies outlined in this guide, particularly RP-HPLC, offer a robust framework for ensuring the identity and purity required for rigorous scientific research and drug development endeavors. A thorough understanding of these foundational properties is indispensable for any scientist working with this compound or its derivatives.

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References

- 1. 3-(p-Methoxyphenyl)pyridine | Properties, Uses, Safety, Supplier China | High Quality Chemical Manufacturer [pipzine-chem.com]
- 2. 4373-67-5 CAS MSDS (3-(3-METHOXY-PHENYL)-PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(4-Methoxyphenyl)pyridine | C₁₂H₁₁NO | CID 4133192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(3-Methoxyphenyl)pyridine | C₁₂H₁₁NO | CID 2759715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Separation of 3-Methoxy-2-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
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